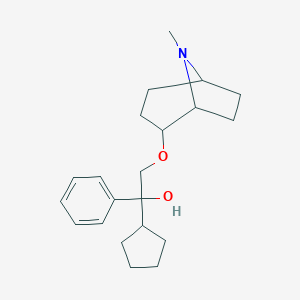
2alpha-(2'-Cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane is a chemical compound with the molecular formula C21H31NO2. It is known for its unique structure, which includes a tropane ring system, a cyclopentyl group, and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tropinone with cyclopentylmagnesium bromide to form a cyclopentyl-substituted tropane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group.
Industrial Production Methods
Industrial production of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2’-Cyclopentyl-2’-phenyl-2’-methoxyethoxy)tropane
- 2-(2’-Cyclopentyl-2’-phenyl-2’-ethoxyethoxy)tropane
- 2-(2’-Cyclopentyl-2’-phenyl-2’-propoxyethoxy)tropane
Uniqueness
2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Eigenschaften
CAS-Nummer |
163526-71-4 |
|---|---|
Molekularformel |
C21H31NO2 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol |
InChI |
InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3 |
InChI-Schlüssel |
JFAVRSZLHCCUEK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Synonyme |
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer 2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane 2alpha-DHET 2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane beta-PCT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















